N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
Description
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a benzimidazole-derived compound characterized by a propanamide side chain and a 4-methylbenzyl substituent on the benzimidazole core.
Properties
IUPAC Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-20(24)21-13-12-19-22-17-6-4-5-7-18(17)23(19)14-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVNOBAIEWXYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Benzimidazole derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Features of Benzimidazole Derivatives
Key Observations:
- Substituent Impact on Solubility: The target compound’s 4-methylbenzyl group enhances lipophilicity compared to bliretriginum’s 4-methylphenoxy group, which may reduce blood-brain barrier penetration .
- Pharmacophore Variation: Astemizole’s piperidinyl-methoxyphenethyl group (a histamine H1 receptor antagonist) contrasts with the target compound’s simpler ethylpropanamide chain, suggesting divergent biological targets .
- Stereochemistry: Bliretriginum’s (2S)-propanamide configuration highlights the role of stereochemistry in sodium channel blocking activity, a feature absent in the target compound’s structure .
Pharmacological and Functional Comparisons
Sodium Channel Modulation
Bliretriginum (List 126, WHO 2021) is a sodium channel blocker and analgesic, with its 4-methylphenoxy group likely enhancing binding to voltage-gated channels .
Analgesic and Opioid-like Activity
Etonitazepyne and other benzimidazole opioids (e.g., fentanyl analogs) feature nitro or piperidine groups critical for μ-opioid receptor binding . The target compound’s propanamide side chain and absence of nitro groups likely preclude opioid-like effects, emphasizing structural specificity in receptor targeting.
Enzymatic Interactions
Astemizole’s piperidine and fluorobenzyl groups contribute to cytochrome P450 inhibition, a property less likely in the target compound due to its simpler substituents .
Biological Activity
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
| Molecular Formula | C20H23N3O |
| Molecular Weight | 323.42 g/mol |
| CAS Number | 638141-54-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Research indicates that compounds in the benzimidazole class often exhibit their effects through:
- Enzyme Inhibition : Compounds can inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : They may bind to receptors, altering cellular signaling pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzimidazole derivatives. The specific compound this compound has been investigated for its effectiveness against various bacterial strains:
- Study Findings : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Research has also explored the antifungal properties of this compound. The benzimidazole scaffold is known for its efficacy against fungal pathogens:
- Case Study : A comparative study showed that derivatives similar to this compound displayed potent antifungal activity against Candida albicans, suggesting a promising therapeutic application in treating fungal infections .
Anticancer Activity
Benzimidazole derivatives have been recognized for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation:
- Research Insights : In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their structural features. Key observations include:
- Substituent Effects : The presence of a methylbenzyl group enhances lipophilicity, which may improve cellular uptake and bioactivity.
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increases lipophilicity |
| Benzyl Group | Enhances binding affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
